molecular formula C26H21N3O3S B3727524 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3727524
M. Wt: 455.5 g/mol
InChI Key: SIXPEVLBSIHLSS-GNVQSUKOSA-N
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Description

This compound is a chromene-based derivative characterized by a benzothienyl imino group, a 7-hydroxy substituent on the chromene core, and a 4-methylphenyl carboxamide side chain. Chromenes are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties . The 7-hydroxy group may contribute to hydrogen bonding, while the 4-methylphenyl substituent modulates lipophilicity.

Properties

IUPAC Name

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-15-6-9-17(10-7-15)28-24(31)20-12-16-8-11-18(30)13-22(16)32-25(20)29-26-21(14-27)19-4-2-3-5-23(19)33-26/h6-13,30H,2-5H2,1H3,(H,28,31)/b29-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPEVLBSIHLSS-GNVQSUKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C5=C(S4)CCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C=C(C=C3)O)O/C2=N\C4=C(C5=C(S4)CCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic derivative that belongs to the class of benzothienyl compounds. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molecular weight of approximately 342.41 g/mol. Its structure features a chromene backbone substituted with a cyano group and a benzothienyl moiety, which is crucial for its biological activity.

Inhibition of JNK Kinases

Recent studies have highlighted the compound's potent inhibitory effects on c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The reported pIC50 values are as follows:

  • JNK2 : 6.5
  • JNK3 : 6.7

These values indicate a strong binding affinity to the ATP-binding site of these kinases, while showing no significant activity against JNK1, p38alpha, or ERK2, suggesting selectivity within the mitogen-activated protein kinase (MAPK) family .

The mechanism by which this compound exerts its inhibitory effects involves forming hydrogen bonds with the hinge region of the ATP-binding site. This unique binding mode was confirmed through X-ray crystallography studies, which provided insights into how structural modifications could enhance potency and selectivity against different kinase targets .

Study 1: Selective Inhibition

In a study conducted by Angell et al., a series of compounds similar to 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide were evaluated for their inhibitory effects on JNK kinases. The results demonstrated that compounds with the benzothienyl substitution exhibited significantly higher selectivity and potency compared to other structural analogs .

Study 2: Therapeutic Implications

Another research highlighted the potential therapeutic implications of JNK inhibitors in treating diseases characterized by inflammation and cell proliferation. Given that JNK signaling is often upregulated in cancerous cells, compounds like this one could serve as leads for developing novel anticancer therapies .

Data Table: Biological Activity Summary

Compound NameTarget KinasepIC50 ValueSelectivity
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamideJNK26.5High
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamideJNK36.7High
Similar CompoundsJNK1No Activity-
Similar Compoundsp38alphaNo Activity-
Similar CompoundsERK2No Activity-

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for the synthesis of more complex organic molecules. It can act as a reagent in various organic synthesis reactions, facilitating the development of novel compounds with potential applications in medicinal chemistry.

Research indicates that this compound exhibits significant biological activities that are being explored for therapeutic applications:

  • Inhibition of Kinases : A notable application is its role as an inhibitor of JNK2 and JNK3 kinases. Studies have shown that specific derivatives of this compound demonstrate potent inhibitory effects on these kinases, which are crucial in various signaling pathways associated with cancer and other diseases. For instance, compounds derived from this structure have been identified as having high selectivity against JNK1 and p38alpha while maintaining potency against JNK2 and JNK3 .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties. This activity could potentially mitigate oxidative stress in biological systems, making it a candidate for further research in neuroprotection and other therapeutic areas.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating various diseases:

  • Cancer Therapy : The inhibition of specific kinases involved in tumor progression suggests potential applications in cancer treatment strategies.
  • Neurological Disorders : Due to its ability to modulate signaling pathways, it may offer therapeutic benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies

Several studies have highlighted the efficacy of this compound or its derivatives:

  • JNK Inhibition Study : A study published in PubMed described a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors targeting JNK kinases. Compounds such as 5a and 11a were identified with IC50 values indicating strong inhibitory activity against JNK3 .
  • Oxidative Stress Research : Another research initiative explored the antioxidant capacity of benzothiophene derivatives. The findings suggested that these compounds could reduce cellular oxidative stress markers significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Key Comparisons

Property Target Compound Compound3 Compound2
Core Structure 2H-chromene with benzothienyl imino 4H-chromene with chlorobenzylidene 4H-chromene with chlorobenzylidene
Substituents 7-hydroxy, 4-methylphenyl carboxamide Benzamide, 2-chlorophenyl Amino, 2-chlorophenyl
Molecular Weight (g/mol) ~477 (estimated) ~538 (reported) ~446 (reported)
Key Functional Groups Cyano, hydroxy, methylphenyl Cyano, benzamide, chloro Cyano, amino, chloro
Potential Bioactivity Kinase inhibition (hypothesized) Anticancer (DNA intercalation) Not reported

Research Findings and Implications

  • Gene Expression Profiles : underscores that structurally similar compounds may exhibit divergent gene expression patterns depending on cellular context. For instance, the target compound’s 7-hydroxy group could activate stress-response pathways (e.g., NRF2), whereas chlorinated analogues might induce apoptosis via p53 upregulation .
  • Synthetic Flexibility : The target compound’s benzothienyl group offers synthetic versatility for derivatization, unlike the chlorobenzylidene group in Compound3, which is prone to hydrolysis under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

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